Enhanced Lipophilicity (XLogP3-AA) Driven by N1-(meta-CF3-Benzyloxy) Substitution Versus Unsubstituted Parent
The computed XLogP3-AA for the target compound is 5.9, representing a substantial increase over the unsubstituted 2-(4-methoxyphenyl)-1H-benzimidazole [1]. This difference is directly attributable to the N1-(3-trifluoromethylbenzyl)oxy group, which contributes the highly lipophilic trifluoromethyl moiety. While explicit experimental logP values are not available for the parent in a comparable system, the computed difference suggests the target compound resides in a significantly more lipophilic chemical space, impacting membrane permeability and protein binding.
| Evidence Dimension | Partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.9 [1] |
| Comparator Or Baseline | 2-(4-methoxyphenyl)-1H-benzimidazole (no experimental logP available; inferred lower due to absence of N1-aralkyl group) |
| Quantified Difference | Calculated XLogP3-AA = 5.9 for target; comparator expected to be significantly lower (estimated ~3.0–3.5 based on 2-phenylbenzimidazole analog logP ~3.2) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1] |
Why This Matters
Procurement of the exact structure ensures the intended lipophilicity profile, which is critical for achieving consistent membrane partitioning and target engagement in cell-based assays.
- [1] PubChem. (2025). Compound Summary for CID 1483102, 2-(4-methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole. National Center for Biotechnology Information. View Source
